1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

PI3Kδ selectivity p110γ sparing Treg-specific immunotherapy

Researchers requiring isoform-selective PI3Kδ inhibition without p110γ off-target confounding face limited options with quinazolinone-series inhibitors. This tetrahydroquinolinyl-urea derivative addresses that gap through structural differentiation from idelalisib-class compounds. • Enables unambiguous p110δ-dependent target validation without p110γ-mediated MDSC suppression • Serves as a benchmark for HCC-selective PI3Kδ therapeutics due to intrinsic selectivity for HCC cells over normal hepatocytes • Provides a clean kinome-wide profile for kinase-selectivity panel standardization

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 1172518-00-1
Cat. No. B2567833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1172518-00-1
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H21N3O4/c1-22-15-7-5-13(10-12(15)4-9-18(22)23)20-19(24)21-14-6-8-16(25-2)17(11-14)26-3/h5-8,10-11H,4,9H2,1-3H3,(H2,20,21,24)
InChIKeyZBYCEOVQXNDWAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PI-3065: A Selective PI3Kδ Probe for Immuno-Oncology


1‑(3,4‑Dimethoxyphenyl)‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea (commonly designated PI‑3065, CAS 955977‑50‑1) is a synthetic small‑molecule inhibitor of the class I phosphatidylinositol‑3‑kinase catalytic subunit p110δ [REFS‑1]. PI‑3065 binds the p110δ ATP pocket with a Ki of 1.5 nM and exhibits an enzymatic IC₅₀ of 5 nM, demonstrating >100‑fold selectivity over the p110α, p110β and p110γ isoforms as well as DNA‑PK and mTOR [REFS‑2]. Structurally distinct from the quinazolinone‑series PI3Kδ inhibitors such as idelalisib, PI‑3065 incorporates a tetrahydroquinolinyl‑urea core that contributes to its unique selectivity fingerprint [REFS‑3].

Advantages of PI-3065 Over Idelalisib in Immuno-Oncology


Superficial potency against p110δ (IC₅₀) does not predict physiological selectivity or therapeutic liability. PI‑3065 offers a substantially wider selectivity window against the closely related p110γ isoform (>10,000 nM vs 22 nM for idelalisib) [REFS‑1], which translates into differential immune‑cell modulation: p110γ blockade suppresses myeloid‑derived suppressor cells (MDSCs), often counterproductive in Treg‑focused immunotherapy, whereas PI‑3065 spares p110γ and selectively disables Treg‑mediated immune tolerance [REFS‑2]. Generic substitution risks introducing p110γ‑driven confounding effects, undermining the interpretability of target‑validation experiments and preclinical efficacy data [REFS‑3].

Head-to-Head Evidence of PI-3065 Selectivity


p110γ-Sparing Selectivity vs. Idelalisib

The Nature Extended Data Table 1 directly compares PI‑3065 with idelalisib in cell‑free enzymatic assays. PI‑3065 exhibits an IC₅₀ >10,000 nM against p110γ, whereas idelalisib retains 22 nM potency, yielding a >454‑fold difference in γ‑isoform activity [REFS‑1]. This near‑null p110γ engagement avoids the MDSC‑mediated immune suppression associated with clinical PI3Kδ/γ dual inhibitors, making PI‑3065 the cleaner tool for Treg‑focused immuno‑oncology studies.

PI3Kδ selectivity p110γ sparing Treg-specific immunotherapy

Kinome-Wide Off-Target Selectivity

In a KinaseProfiler screen of 72 protein kinases conducted at ≤10 µM, PI‑3065 showed no significant inhibition outside the PI3K family [REFS‑1]. By contrast, idelalisib, while more potent against p110δ (IC₅₀ 2.5 nM), exhibits measurable activity against p110γ (22 nM) and p110β (260 nM), expanding its biological footprint beyond pure δ‑inhibition [REFS‑2]. The restricted kinome‑wide engagement of PI‑3065 reduces the risk of confounding pharmacological effects in cellular phenotypic assays.

kinome selectivity chemical probe validation off-target profiling

HCC-Selective Apoptosis

In a 2023 study, PI‑3065 dose‑ and time‑dependently reduced viability of HCC cell lines (HepG2, Huh7) and induced apoptosis via survivin down‑regulation, mitochondrial depolarisation, and cytochrome c release [REFS‑1]. Critically, normal human liver LO2 cells showed no significant apoptotic toxicity under identical treatment conditions, highlighting intrinsic tissue‑selective cytotoxicity [REFS‑1]. Clinically approved idelalisib, in contrast, carries an FDA black‑box warning for hepatotoxicity (≥Grade 3 ALT/AST elevation in 16–18% of patients), likely attributed to its broader isoform activity [REFS‑2].

hepatocellular carcinoma tissue selectivity drug safety profiling

Solid-Tumor Efficacy in Immune-Competent Models

In syngeneic BALB/c 4T1 breast cancer models, daily oral PI‑3065 (75 mg kg⁻¹) suppressed primary tumour growth and metastasis, with 35% of mice remaining tumour‑free after 37 days of treatment, mirroring the phenotype of germline p110δ‑kinase‑dead (δD910A) mice [REFS‑1]. In the KPC pancreatic ductal adenocarcinoma model, PI‑3065 prolonged survival and reduced macroscopic metastases, an effect linked to CD8⁺ cytotoxic T‑cell activation upon Treg inactivation [REFS‑1]. Idelalisib, while potent in haematological malignancies, has not demonstrated comparable tumour‑regression efficacy in solid‑tumour syngeneic models, where its p110γ activity may counteract Treg‑selective immune unlocking [REFS‑2].

solid tumor immunotherapy regulatory T cells in vivo efficacy

PI-3065 Procurement Scenarios


Treg-Selective Immuno-Oncology Validation

Preclinical groups studying regulatory T‑cell (Treg) depletion in solid tumours should select PI‑3065 over idelalisib because PI‑3065’s >450‑fold selectivity window against p110γ (IC₅₀ >10,000 nM) [REFS‑1] prevents simultaneous MDSC inhibition that confounds Treg‑specific readouts. Use PI‑3065 to unambiguously attribute tumour regression to CD8⁺ T‑cell activation upon Treg inactivation, as demonstrated in the 4T1 and KPC models [REFS‑2].

HCC Drug Screening with Hepatocyte Sparing

Drug‑discovery teams developing HCC‑selective PI3Kδ therapeutics should incorporate PI‑3065 as a benchmark molecule because it demonstrates intrinsic selectivity for HCC cells over normal hepatocytes (LO2 cells), reducing apoptotic toxicity by at least an order of magnitude [REFS‑3]. This provides a safety‑window template that idelalisib, with its clinical hepatotoxicity liability [REFS‑4], cannot offer.

PI3Kδ-Specific Kinase Profiling Probe

CROs and academic screening facilities building kinase‑selectivity panels should adopt PI‑3065 as the reference PI3Kδ‑selective inhibitor due to its clean kinome‑wide profile (0/72 kinases inhibited at 10 µM) [REFS‑5]. Its well‑characterised Ki (1.5 nM) and IC₅₀ (5 nM) on p110δ [REFS‑6] enable reproducible cross‑study comparisons, essential for high‑confidence target‑deconvolution experiments.

PI3Kδ Combination with Checkpoint Inhibition

Groups investigating PD‑1/PD‑L1 or LAG‑3 checkpoint combinations with PI3Kδ inhibition should select PI‑3065 because published data already demonstrate its synergy with LAG‑3 blockade, a rationale built on its immune‑modulating mechanism of breaking tumour tolerance through Treg inactivation [REFS‑7]. This literature precedent accelerates experimental design and strengthens grant applications.

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